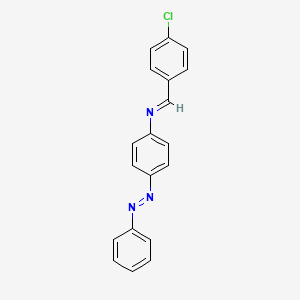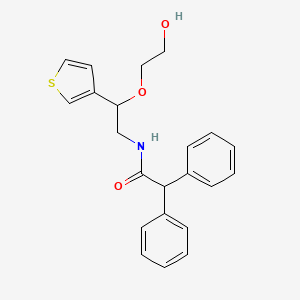
(4-Chlorbenzyliden)-(4-phenylazo-phenyl)-amin
Übersicht
Beschreibung
The compound you mentioned seems to be a derivative of benzylidene compounds . Benzylidene compounds are derivatives of benzylidene, and they are often used as protecting groups in synthetic organic chemistry .
Molecular Structure Analysis
The molecular structure of benzylidene compounds can vary depending on the substituents. For example, dibenzylideneacetone is (PhCH=CH)2CO .Chemical Reactions Analysis
Benzylidene compounds can participate in various chemical reactions. For instance, Knoevenagel condensation is a well-known reaction for the formation of a carbon–carbon double bond that is widely used both in academic organizations and in the agrochemical, pharmaceutical, and perfume industries .Physical and Chemical Properties Analysis
The physical and chemical properties of benzylidene compounds can vary greatly depending on their structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften
Chalkone, zu denen diese Verbindung gehört, bilden eine Klasse flavonoid-ähnlicher phenolischer Verbindungen. Natürlich vorkommende Chalkone wurden auf ihre potenziellen Antitumor-Wirkungen untersucht. Ihre einzigartige chemische Struktur und die einfache Modifizierbarkeit haben die Synthese von Chalkon-Derivaten inspiriert. Diese synthetischen Analoga weisen häufig ähnliche biologische Aktivitäten wie ihre natürlichen Gegenstücke auf, jedoch mit erhöhter Wirksamkeit und reduzierter Toxizität . Forscher haben das Antitumor-Potenzial von (4-Chlorbenzyliden)-(4-phenylazo-phenyl)-amin und seinen Derivaten untersucht.
Antibakterielle Aktivität
Chalkone sind für ihre antimikrobiellen Eigenschaften bekannt. Die Addition einer Chlorfunktionalität an der C-4’-Position dieser Verbindung könnte ihre antifungale Potenz verstärken. Studien haben gezeigt, dass (E)-2-(4’-chlorbenzyliden)-1-Tetralon, ein Derivat unserer Verbindung, eine bessere antifungale Aktivität als die positive Kontrolle Ketoconazol aufweist .
Nichtlineare optische Eigenschaften
Organische Materialien mit aromatischen Ringen, wie z. B. Chalkone, sind in der nichtlinearen Optik von Interesse. Diese Verbindungen können mit Techniken wie der degenerierten Vierwellenmischung (DFWM) und dem Z-Scan untersucht werden. Die Untersuchung der nichtlinearen optischen Eigenschaften von this compound-Derivaten könnte zu Anwendungen in der hochauflösenden Spektroskopie und im Laserdruck führen .
Photonische Anwendungen
Chalkone und ihre Derivate haben potenzielle Anwendungen in der Photonik. Ihre große Bandlücke, thermische Stabilität und maßgeschneiderte Flexibilität machen sie für den Einsatz in optischen Geräten, der Fernerkundung und der chemischen Sensorik geeignet .
Bioinspirierte Medikamentenentwicklung
Die bioinspirierte Synthese von Chalkon-Derivaten eröffnet neue chemische Räume für die Medikamentenentwicklung. Durch die Modifizierung des Chalkon-Gerüsts können Forscher neuartige Verbindungen mit potenziellen therapeutischen Anwendungen schaffen. Die Untersuchung der Wechselwirkungen dieser Derivate auf biomolekularer Ebene ist entscheidend für das Verständnis ihrer Wirkmechanismen .
Wirkmechanismus
The mechanism of action of benzylidene compounds can vary depending on their structure and the context in which they are used. For example, imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-(4-phenyldiazenylphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3/c20-16-8-6-15(7-9-16)14-21-17-10-12-19(13-11-17)23-22-18-4-2-1-3-5-18/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODPHFHLGDVPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501038104 | |
| Record name | Benzenamine, N-[(4-chlorophenyl)methylene]-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501038104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742-71-2 | |
| Record name | Benzenamine, N-[(4-chlorophenyl)methylene]-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501038104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-CHLORO-BENZYLIDENE)-(4-PHENYLAZO-PHENYL)-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2460984.png)



![7-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2460989.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2460991.png)
![3-[(tert-Butoxy)methyl]phenol](/img/structure/B2460995.png)
![2-[2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetonitrile](/img/structure/B2460996.png)
![5-[(4-Bromopyrazol-1-yl)methyl]-3-(difluoromethyl)-1,2-oxazole](/img/structure/B2460997.png)


![ethyl 1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2461001.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2461004.png)
